

JNJ-47117096: A Technical Guide to a Potent MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-47117096 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096, also known as MELK-T1, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This technical guide provides a comprehensive overview of JNJ-47117096, including its alternative names, chemical properties, and mechanism of action. It details its effects on key signaling pathways, summarizes its in vitro inhibitory activities, and provides representative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating MELK as a therapeutic target.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. Its role in cell cycle progression, apoptosis, and DNA damage response has made it an attractive target for cancer therapy. JNJ-47117096 has emerged as a key chemical probe for studying the biological functions of MELK and as a potential therapeutic agent.

Alternative Names and Synonyms

The primary alternative name for JNJ-47117096 is MELK-T1. The hydrochloride salt is commonly referred to as **JNJ-47117096 hydrochloride** or MELK-T1 hydrochloride.



Table 1: Chemical and Physical Properties

Property	Value
Chemical Formula	C21H22N4O2
Molecular Weight	362.43 g/mol
CAS Number	1610586-62-3
Chemical Formula (HCl salt)	C21H23ClN4O2
Molecular Weight (HCl salt)	398.89 g/mol
CAS Number (HCl salt)	1610536-69-0

Mechanism of Action and Signaling Pathways

JNJ-47117096 exerts its biological effects primarily through the potent and selective inhibition of MELK kinase activity. This inhibition leads to a cascade of downstream cellular events, impacting cell cycle progression, DNA damage tolerance, and apoptosis.

Inhibition of MELK and Flt3 Kinase Activity

JNJ-47117096 is a dual inhibitor of MELK and F-ms-like tyrosine kinase 3 (Flt3).[1] Its inhibitory activity against these and other kinases has been quantified and is summarized in the table below.

Table 2: In Vitro Inhibitory Activity of JNJ-47117096

Target Kinase	IC ₅₀ (nM)
MELK	23[1]
Flt3	18[1]
САМКІІδ	810[1]
Mnk2	760[1]
CAMKIIy	1000[1]
MLCK	1000[1]



Induction of DNA Damage Response and Cell Cycle Arrest

Inhibition of MELK by JNJ-47117096 leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] This triggers the activation of the ATM-mediated DNA-damage response (DDR) pathway.[1] A key consequence of this activation is the phosphorylation of p53, leading to a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21.[1][2] This cascade ultimately results in cell cycle arrest, primarily at the S-phase, and can induce a senescent phenotype in cancer cells.[1]

Downregulation of FOXM1 Target Genes

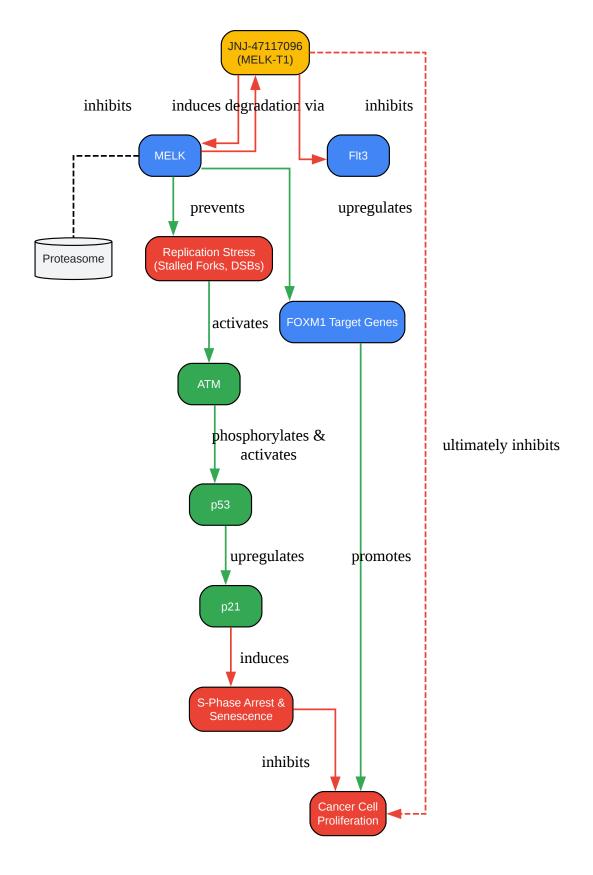
JNJ-47117096 treatment leads to a down-regulation of Forkhead box protein M1 (FOXM1) target genes.[1] FOXM1 is a key transcription factor involved in cell cycle progression and is often overexpressed in cancer.

Proteasome-Dependent Degradation of MELK

Interestingly, JNJ-47117096 has been shown to trigger the rapid, proteasome-dependent degradation of the MELK protein itself, independent of the cell cycle phase.[2][3] This dual action of inhibiting kinase activity and promoting protein degradation makes it a particularly effective tool for studying MELK function.

Signaling Pathway Diagram





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JNJ-47117096 Mechanism of Action



Experimental Protocols

Detailed experimental protocols for JNJ-47117096 are not extensively published. However, based on the available literature for JNJ-47117096 and other selective MELK inhibitors, the following are representative methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a radioactive filter binding assay format.

Objective: To determine the IC₅₀ of JNJ-47117096 against MELK kinase.

Materials:

- Recombinant human MELK enzyme
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- ATP solution
- [y-33P]ATP
- Substrate peptide (e.g., a biotinylated peptide)
- JNJ-47117096 stock solution (in DMSO)
- 96-well or 384-well plates
- Filter plates
- · Phosphoric acid
- Scintillation counter

Procedure:

Prepare serial dilutions of JNJ-47117096 in kinase buffer.



- In each well of the reaction plate, add the kinase, substrate peptide, and the test compound (JNJ-47117096) or DMSO (vehicle control).
- Initiate the kinase reaction by adding a mixture of ATP and [y-33P]ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.
- Measure the radioactivity on the filter plate using a scintillation counter.
- Calculate the percent inhibition for each concentration of JNJ-47117096 relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)

This protocol describes a method to assess the effect of JNJ-47117096 on the proliferation of cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of JNJ-47117096 in a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., MCF-7, Ba/F3-Flt3)
- Complete cell culture medium
- JNJ-47117096 stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®)



Plate reader (fluorescence, absorbance, or luminescence)

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of JNJ-47117096 in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of JNJ-47117096 or DMSO (vehicle control).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.
- Calculate the percent growth inhibition for each concentration relative to the vehicle control.
- Determine the GI₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis (Representative Protocol)

This protocol is for analyzing changes in protein expression and phosphorylation following treatment with JNJ-47117096.

Objective: To assess the effect of JNJ-47117096 on the levels of MELK, phosphorylated p53, and p21.

Materials:

- Cancer cell line
- JNJ-47117096



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-MELK, anti-phospho-p53, anti-p21, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with JNJ-47117096 at various concentrations or for different time points.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.



- Visualize the protein bands using an imaging system.
- Use a loading control (e.g., β-actin) to normalize protein levels.

Preclinical and Clinical Status

As of the latest available information, there are no public records of JNJ-47117096 entering clinical trials. Its use appears to be primarily in a preclinical research setting to validate MELK as a therapeutic target. While other MELK inhibitors have progressed to clinical evaluation, the clinical development status of JNJ-47117096 remains undisclosed.

Conclusion

JNJ-47117096 (MELK-T1) is a valuable research tool for the study of MELK biology. Its high potency and selectivity, coupled with its dual mechanism of kinase inhibition and protein degradation, make it a powerful agent for interrogating the role of MELK in cancer. The information compiled in this guide provides a solid foundation for researchers utilizing this compound in their studies and highlights the therapeutic potential of targeting the MELK signaling pathway in oncology.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47117096: A Technical Guide to a Potent MELK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800530#jnj-47117096-alternative-names-and-synonyms]



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